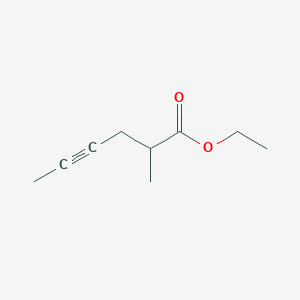Ethyl 2-methyl-4-hexynoate
CAS No.: 116484-93-6
Cat. No.: VC14353092
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 116484-93-6 |
|---|---|
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | ethyl 2-methylhex-4-ynoate |
| Standard InChI | InChI=1S/C9H14O2/c1-4-6-7-8(3)9(10)11-5-2/h8H,5,7H2,1-3H3 |
| Standard InChI Key | MLWGWKDHIMOXOI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)CC#CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
Ethyl 2-methyl-4-hexynoate features a six-carbon chain with a terminal alkyne group at position 4, a methyl branch at position 2, and an ethyl ester moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 116484-93-6 | |
| IUPAC Name | ethyl 2-methylhex-4-ynoate | |
| Molecular Formula | ||
| Exact Mass | 154.0994 g/mol | |
| SMILES Notation | CCOC(=O)C(C)CC#CC | |
| InChI Key | MLWGWKDHIMOXOI-UHFFFAOYSA-N |
The alkyne group () introduces significant rigidity and electron-deficient character, enabling participation in [2+2] cycloadditions and Sonogashira couplings . The methyl branch at C2 induces steric effects that influence reaction regioselectivity, as demonstrated in analogous systems .
Synthesis and Industrial Production
Scalability Challenges
Industrial-scale production faces hurdles due to:
-
Alkyne Stability: Prolonged storage above 25°C may induce alkyne oligomerization.
-
Purification: High-boiling solvents (e.g., DMF) complicate distillation; silica gel chromatography remains the standard .
Reactivity and Synthetic Applications
Alkyne-Functionalized Transformations
The terminal alkyne enables diverse reactivity:
| Reaction Type | Conditions | Product |
|---|---|---|
| Huisgen Cycloaddition | Cu(I), azide, rt | 1,2,3-triazole derivatives |
| Hydrogenation | , Lindlar catalyst | cis-Alkene ester |
| Sonogashira Coupling | Pd(PPh), CuI, amine | Biarylacetylene derivatives |
For example, under Sonogashira conditions, ethyl 2-methyl-4-hexynoate couples with aryl halides to yield conjugated enynes—key intermediates in natural product synthesis .
Pharmaceutical Intermediates
This ester serves as a precursor to:
-
Anti-inflammatory Agents: Via oxidation to prostaglandin-like structures .
-
Anticancer Compounds: Through rhodium-catalyzed cyclopropanation to strained tricyclic systems.
Future Research Directions
Unresolved Synthetic Challenges
-
Enantioselective Modifications: Application of chiral auxiliaries to access non-racemic allene derivatives .
-
Continuous Flow Synthesis: To mitigate thermal degradation during scale-up.
Pharmacological Exploration
-
Targeted Delivery Systems: Liposomal encapsulation to enhance bioavailability.
-
In Vivo Toxicity Studies: Chronic exposure assessments in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume